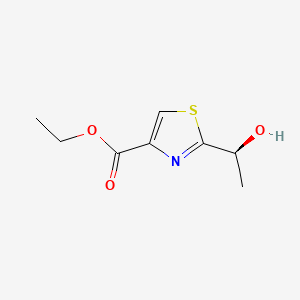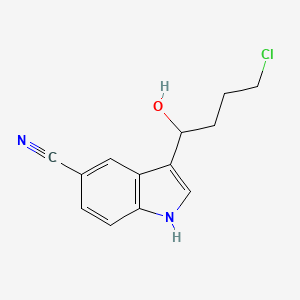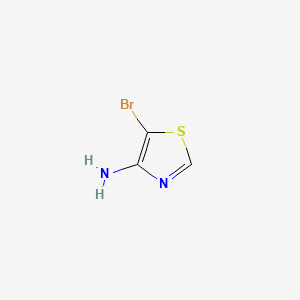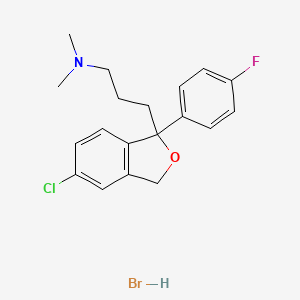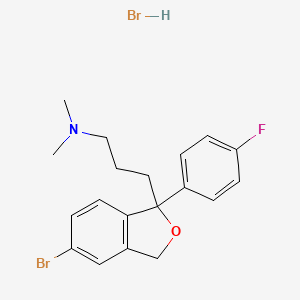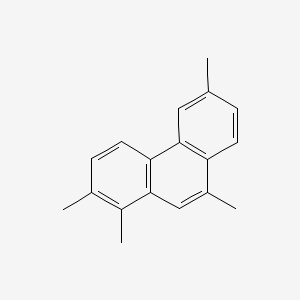
1,2,6,9-四甲基菲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,6,9-Tetramethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C18H18. It is a derivative of phenanthrene, characterized by the presence of four methyl groups at the 1, 2, 6, and 9 positions on the phenanthrene ring system
科学研究应用
1,2,6,9-Tetramethylphenanthrene has several applications in scientific research:
Chemistry: Used as a model compound in studies of polycyclic aromatic hydrocarbons and their chemical behavior.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
准备方法
Synthetic Routes and Reaction Conditions: 1,2,6,9-Tetramethylphenanthrene can be synthesized through various organic synthesis methods. One common approach involves the alkylation of phenanthrene with methylating agents under controlled conditions. For instance, Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst can introduce methyl groups at specific positions on the phenanthrene ring .
Industrial Production Methods: While specific industrial production methods for 1,2,6,9-Tetramethylphenanthrene are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods typically employ catalytic processes and optimized reaction conditions to achieve high yields and purity of the compound .
化学反应分析
Types of Reactions: 1,2,6,9-Tetramethylphenanthrene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenanthrene derivatives.
Substitution: Nitro-phenanthrene, halogenated phenanthrene.
作用机制
The mechanism of action of 1,2,6,9-Tetramethylphenanthrene involves its interaction with molecular targets and pathways within biological systems. While specific details on its mechanism are limited, it is known to interact with cellular components, potentially affecting various biochemical pathways . Further research is needed to elucidate the precise molecular targets and pathways involved.
相似化合物的比较
Phenanthrene: The parent compound of 1,2,6,9-Tetramethylphenanthrene, lacking the methyl groups.
1,2,3,4-Tetramethylphenanthrene: Another tetramethyl derivative with methyl groups at different positions.
1,2,5,6-Tetramethylphenanthrene: A similar compound with methyl groups at the 1, 2, 5, and 6 positions.
Uniqueness: 1,2,6,9-Tetramethylphenanthrene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to other methylated phenanthrene derivatives .
属性
IUPAC Name |
1,2,6,9-tetramethylphenanthrene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-11-5-7-15-13(3)10-17-14(4)12(2)6-8-16(17)18(15)9-11/h5-10H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWRZAPBOJONX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC3=C2C=CC(=C3C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40697817 |
Source


|
| Record name | 1,2,6,9-Tetramethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204256-39-3 |
Source


|
| Record name | 1,2,6,9-Tetramethylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40697817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The study mentions that 1,2,6,9-Tetramethylphenanthrene displayed a different accumulation pattern compared to other PAHs like 2-methyldibenzothiophene in clams. What could explain this difference?
A1: While the study [] observes different accumulation patterns between 1,2,6,9-Tetramethylphenanthrene and compounds like 2-methyldibenzothiophene, it doesn't offer a definitive explanation for this difference. Several factors could contribute to this observation:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Methyl-N-[(betaR)-beta,3-dihydroxyphenethyl]-3-hydroxysuccinamidic acid](/img/structure/B569811.png)

